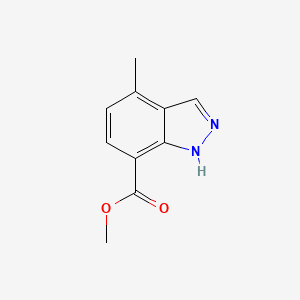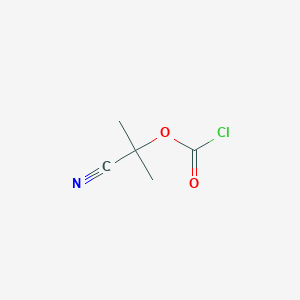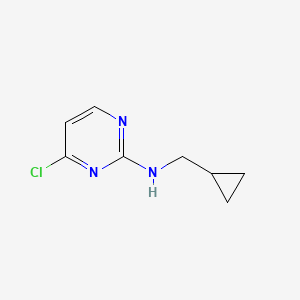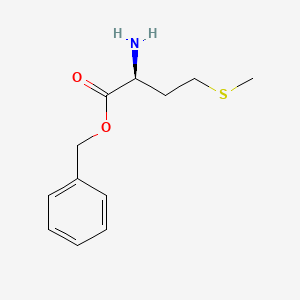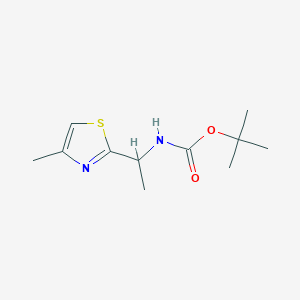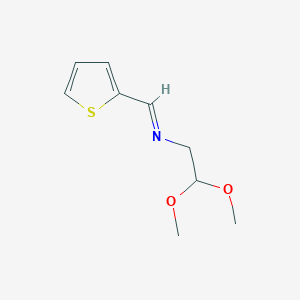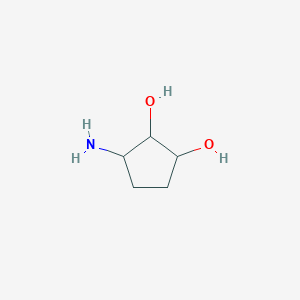
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is an organic compound with the molecular formula C5H11NO2 It consists of a five-membered cyclopentane ring with an amino group and two hydroxyl groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis. The oxidation reaction typically uses hydrogen peroxide as the oxidant, with a catalyst such as Fu-Cu and a cocatalyst like KCl. The reaction is carried out at 35-45°C for 4-6 hours. The resulting cyclopentene oxide is then hydrolyzed using deionized water and a solid proton acid catalyst at 70-90°C for 80-110 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through an asymmetric cycloaddition reaction involving cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method is advantageous due to its high atom economy, low production costs, and good stereoselectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Forms derivatives with different functional groups, such as alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclopentanediol: Lacks the amino group, making it less versatile in certain reactions.
1,3-Cyclopentanediol: Has a different hydroxyl group arrangement, leading to different chemical properties and reactivity.
3-Amino-1-cyclopentanol: Similar but with only one hydroxyl group, affecting its hydrogen bonding and reactivity.
Uniqueness: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is unique due to the presence of both amino and hydroxyl groups on a cyclopentane ring, providing a versatile platform for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
3-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2 |
InChI-Schlüssel |
JBSOEJULKZXSPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


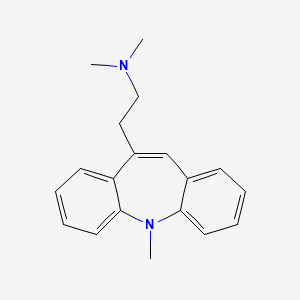
![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)
![4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B8661246.png)
![1-Butanesulfonic acid, 4-[(1,1-dimethylethyl)amino]-](/img/structure/B8661250.png)
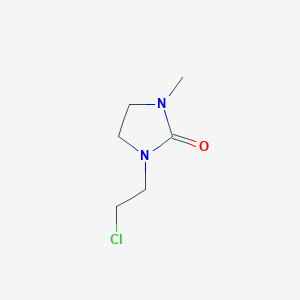
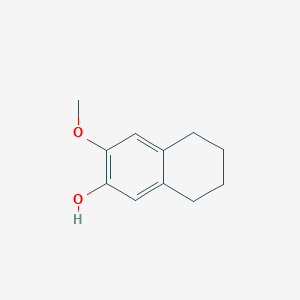
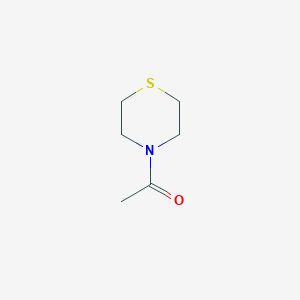
![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)
